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molecular formula C8H14O4S B2775989 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate CAS No. 38555-40-7

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate

Cat. No. B2775989
M. Wt: 206.26
InChI Key: FBMVQXLEJUVNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

To a suspension of sodium (3.5 g, 0.15 mol) in dry toluene (300 mL) was added an excess of methanol (30 mL). After sodium was disappeared, the excess methanol was removed as the methanol-toluene azeotrope. When the distillation temperature had reached 105° C., Methyl 4-{[2-(methyloxy)-2-oxoethyl]thio}butanoate (28.3 g, 0.14 mol) in toluene (90 mL) was added over a period of ten mins. The methanol-toluene azeotrope was removed by distillation, after the distillation temperature rose to 106° C., the reaction mixture was cooled to room temperature. The reaction mixture was poured into a mixture of ice (100 g) and 12N HCl (20 mL). The organic layer was removed and the aqueous layer was extracted with three 60 mL portions of ether and the combined organic layers were dried over Na2SO4. After removing the solvent, 23.4 g of crude product was obtained (Yield: 96%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28.3 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[Na].CO.[CH3:4][O:5][C:6](=[O:16])[CH2:7][S:8][CH2:9][CH2:10][CH2:11][C:12](OC)=[O:13]>C1(C)C=CC=CC=1>[O:13]=[C:12]1[CH2:11][CH2:10][CH2:9][S:8][CH:7]1[C:6]([O:5][CH3:4])=[O:16] |^1:0|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
28.3 g
Type
reactant
Smiles
COC(CSCCCC(=O)OC)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess methanol was removed as the methanol-toluene azeotrope
CUSTOM
Type
CUSTOM
Details
had reached 105° C.
CUSTOM
Type
CUSTOM
Details
The methanol-toluene azeotrope was removed by distillation
CUSTOM
Type
CUSTOM
Details
rose to 106° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a mixture of ice (100 g) and 12N HCl (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three 60 mL portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent

Outcomes

Product
Name
Type
product
Smiles
O=C1C(SCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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